molecular formula C9H18O3 B14740715 Ethyl 3-hydroxy-3,4-dimethylpentanoate CAS No. 6570-77-0

Ethyl 3-hydroxy-3,4-dimethylpentanoate

Cat. No.: B14740715
CAS No.: 6570-77-0
M. Wt: 174.24 g/mol
InChI Key: WCZWZWVVSMMTOB-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3,4-dimethylpentanoate is an organic compound with the molecular formula C9H18O3 It is an ester derived from 3-hydroxy-3,4-dimethylpentanoic acid and ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-3,4-dimethylpentanoate can be synthesized through the esterification of 3-hydroxy-3,4-dimethylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3,4-dimethylpentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-oxo-3,4-dimethylpentanoic acid or 3,4-dimethylpentanoic acid.

    Reduction: 3-hydroxy-3,4-dimethylpentanol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxy-3,4-dimethylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: It is investigated for its potential use in drug development and as a prodrug.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3,4-dimethylpentanoate involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Ethyl 3-hydroxy-3,4-dimethylpentanoate can be compared with similar compounds such as:

    Ethyl 3,4-dimethylpentanoate: Lacks the hydroxyl group, making it less reactive in certain reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3-hydroxy-3,4-dimethylpentanoic acid: The free acid form, which is more acidic and can participate in different reactions compared to the ester.

This compound is unique due to the presence of both a hydroxyl group and an ester group, which provide a combination of reactivity and stability, making it valuable in various applications.

Properties

CAS No.

6570-77-0

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

ethyl 3-hydroxy-3,4-dimethylpentanoate

InChI

InChI=1S/C9H18O3/c1-5-12-8(10)6-9(4,11)7(2)3/h7,11H,5-6H2,1-4H3

InChI Key

WCZWZWVVSMMTOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C(C)C)O

Origin of Product

United States

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